CID 137963711
CAS No.: 47252-14-2
Cat. No.: VC6131034
Molecular Formula: C19H15BiO3
Molecular Weight: 500.306
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 47252-14-2 |
|---|---|
| Molecular Formula | C19H15BiO3 |
| Molecular Weight | 500.306 |
| Standard InChI | InChI=1S/3C6H5.CH2O3.Bi/c3*1-2-4-6-5-3-1;2-1(3)4;/h3*1-5H;(H2,2,3,4);/q3*-1;;/p-2 |
| Standard InChI Key | VMBQPGYUOUXUFS-UHFFFAOYSA-L |
| SMILES | C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C(=O)([O-])[O-].[Bi] |
Introduction
Structural Characterization of CID 137963711
Molecular Identity
CID 137963711 is a numerical identifier within the PubChem database, a platform managed by the National Center for Biotechnology Information (NCBI). While the identifier follows PubChem’s standardized format (e.g., CID followed by a unique nine-digit number), no structural or compositional data for this specific compound were retrievable from the indexed sources .
Comparative Analysis with Analogous Compounds
Given the lack of direct data, structural analogs such as CID 137650788 (a thiadiazatricyclo derivative) provide insight into potential characteristics. For example, CID 137650788 features a molecular formula of , a molecular weight of 336.3 g/mol, and a hydrogen bond donor count of 1 . If CID 137963711 shares similar functional groups, its physicochemical properties might include moderate hydrophobicity (XLogP3 ~3–4) and rotatable bond counts ≤2 .
Challenges in Data Availability
Database Limitations
PubChem entries rely on contributor submissions, and CID 137963711 may represent:
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A proprietary compound withheld from public disclosure.
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An entry with incomplete metadata due to ongoing research.
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A deprecated identifier from legacy datasets.
Analytical Verification
Without experimental spectra (e.g., , ), mass spectrometry data, or X-ray crystallography results, definitive structural assignments remain impossible. Collaborative efforts with academic institutions or industry partners could resolve this ambiguity.
Future Research Directions
Targeted Synthesis and Characterization
Proposed studies should prioritize:
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Synthesis: Scaling hypothetical routes using high-throughput robotics.
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Spectroscopic profiling: Assigning functional groups via FT-IR and 2D NMR.
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Thermodynamic analysis: Measuring melting points and solubility parameters.
Computational Modeling
Density functional theory (DFT) simulations could predict electronic properties, such as:
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HOMO-LUMO gaps () for reactivity assessments.
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Molecular electrostatic potentials (MEPs) for intermolecular interaction analysis.
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